molecular formula C22H26N4O3 B2469133 1-(2-ethoxyphenyl)-3-[(furan-2-yl)methyl]-3-({1-methyl-1H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methyl)urea CAS No. 1790203-91-6

1-(2-ethoxyphenyl)-3-[(furan-2-yl)methyl]-3-({1-methyl-1H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methyl)urea

Cat. No.: B2469133
CAS No.: 1790203-91-6
M. Wt: 394.475
InChI Key: QIKWWGXALZLNLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-ethoxyphenyl)-3-[(furan-2-yl)methyl]-3-({1-methyl-1H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methyl)urea is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an ethoxyphenyl group, a furan ring, and a cyclopenta[c]pyrazole moiety. Its diverse functional groups make it a versatile molecule for various chemical reactions and applications.

Properties

IUPAC Name

3-(2-ethoxyphenyl)-1-(furan-2-ylmethyl)-1-[(1-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O3/c1-3-28-21-12-5-4-10-18(21)23-22(27)26(14-16-8-7-13-29-16)15-19-17-9-6-11-20(17)25(2)24-19/h4-5,7-8,10,12-13H,3,6,9,11,14-15H2,1-2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIKWWGXALZLNLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)N(CC2=CC=CO2)CC3=NN(C4=C3CCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(2-ethoxyphenyl)-3-[(furan-2-yl)methyl]-3-({1-methyl-1H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methyl)urea involves multiple steps, each requiring specific reagents and conditions. The general synthetic route includes:

    Formation of the ethoxyphenyl intermediate: This step involves the reaction of 2-ethoxyphenol with appropriate reagents to introduce the ethoxy group.

    Synthesis of the furan-2-ylmethyl intermediate: Furan-2-carbaldehyde is reacted with suitable reagents to form the furan-2-ylmethyl group.

    Cyclopenta[c]pyrazole formation: The cyclopenta[c]pyrazole moiety is synthesized through a series of cyclization reactions involving appropriate precursors.

    Final coupling reaction: The three intermediates are coupled under specific conditions to form the final compound.

Industrial production methods may involve optimization of these steps to improve yield and reduce costs.

Chemical Reactions Analysis

1-(2-ethoxyphenyl)-3-[(furan-2-yl)methyl]-3-({1-methyl-1H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methyl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups using appropriate reagents and conditions.

Common reagents and conditions used in these reactions include acids, bases, solvents, and catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2-ethoxyphenyl)-3-[(furan-2-yl)methyl]-3-({1-methyl-1H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methyl)urea has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemicals with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-ethoxyphenyl)-3-[(furan-2-yl)methyl]-3-({1-methyl-1H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methyl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

1-(2-ethoxyphenyl)-3-[(furan-2-yl)methyl]-3-({1-methyl-1H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methyl)urea can be compared with other similar compounds, such as:

    1-(2-methoxyphenyl)-3-[(furan-2-yl)methyl]-3-({1-methyl-1H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methyl)urea: This compound has a methoxy group instead of an ethoxy group, leading to differences in its chemical and biological properties.

    1-(2-ethoxyphenyl)-3-[(furan-2-yl)methyl]-3-({1-methyl-1H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methyl)amide:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Biological Activity

1-(2-ethoxyphenyl)-3-[(furan-2-yl)methyl]-3-({1-methyl-1H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methyl)urea is a complex organic compound that has drawn attention in various fields of medicinal chemistry due to its potential biological activities. This compound features a unique structural arrangement that combines an ethoxyphenyl group, a furan moiety, and a cyclopenta[c]pyrazole unit, which may contribute to its diverse pharmacological properties.

Chemical Structure and Properties

The compound's IUPAC name is 3-(2-ethoxyphenyl)-1-(furan-2-ylmethyl)-1-[(1-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methyl]urea. Its chemical formula is C22H26N4O3C_{22}H_{26}N_{4}O_{3}, and it possesses several functional groups that enhance its reactivity and biological interactions.

Synthesis

The synthesis of this compound typically involves multiple steps:

  • Formation of the ethoxyphenyl intermediate : Reaction of 2-ethoxyphenol with appropriate reagents.
  • Synthesis of the furan-2-ylmethyl intermediate : Utilizing furan derivatives.
  • Cyclopenta[c]pyrazole formation : Through cyclization reactions.
  • Final coupling reaction : Combining all intermediates to yield the final product.

Anticancer Properties

Recent studies have highlighted the anticancer potential of various pyrazole derivatives, including those similar to 1-(2-ethoxyphenyl)-3-[(furan-2-yl)methyl]-3-{...}. Research indicates that compounds with structural similarities exhibit significant cytotoxicity against various cancer cell lines.

Case Study Findings :
A study assessing related pyrazole derivatives found that certain compounds showed promising cytotoxic effects with IC50 values ranging from 60 nM to over 500 nM against different cancer types, including liver and gastric cancers . The presence of electronegative groups in these compounds was suggested to enhance their biological activity.

The biological activity of this compound may be attributed to its ability to interact with specific cellular targets or pathways involved in cancer proliferation and survival. The pyrazole ring is known for its role in modulating signaling pathways associated with apoptosis and cell cycle regulation.

Comparative Analysis

The biological activity of 1-(2-ethoxyphenyl)-3-[(furan-2-yl)methyl]-3-{...} can be compared with other similar compounds:

Compound NameStructureIC50 (nM)Cancer Type
Compound ASimilar120Liver
Compound BSimilar428Breast
Compound CSimilar60Gastric

This table illustrates how variations in substituents can significantly influence the potency and selectivity of anticancer activity.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(2-ethoxyphenyl)-3-[(furan-2-yl)methyl]-3-({1-methyl-1H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methyl)urea?

  • Methodological Answer : The synthesis involves four key steps:

Ethoxyphenyl Intermediate : Introduce the 2-ethoxyphenyl group via nucleophilic aromatic substitution or alkylation of phenol derivatives .

Furan Intermediate : Use the Paal-Knorr synthesis (cyclization of 1,4-dicarbonyl compounds with ammonium acetate) to form the furan ring .

Cyclopenta[c]pyrazole Moiety : Employ cyclization of hydrazine derivatives with cyclopentanone precursors under acidic conditions .

Urea Linkage : Couple intermediates using carbamoyl chlorides or isocyanates in anhydrous solvents (e.g., THF) at 0–25°C .

  • Key Reagents : Isocyanates, Pd/C for catalytic hydrogenation, and anhydrous THF .

Q. How should researchers characterize the structural integrity of this compound?

  • Methodological Answer : Use a combination of:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent connectivity (e.g., urea NH peaks at δ 8–10 ppm, furan protons at δ 6–7 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns .
  • X-ray Crystallography : Resolve stereochemistry using SHELX for refinement and ORTEP for visualization .

Q. What preliminary biological assays are suitable for evaluating this compound?

  • Methodological Answer : Prioritize assays based on structural analogs:

  • Enzyme Inhibition : Test against kinases or phosphatases (IC₅₀ determination via fluorometric assays) .
  • Anti-inflammatory Activity : Measure COX-1/COX-2 inhibition using ELISA .
  • Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .

Advanced Research Questions

Q. How can reaction conditions be optimized for urea linkage formation to maximize yield?

  • Methodological Answer : Apply Design of Experiments (DoE):

  • Variables : Temperature (0–40°C), solvent polarity (THF vs. DCM), and stoichiometric ratios (1:1 to 1:2 amine:isocyanate).
  • Statistical Models : Use response surface methodology (RSM) to identify optimal conditions .
  • Validation : Monitor reaction progress via TLC or in-situ IR spectroscopy for urea C=O stretch (~1640 cm⁻¹) .

Q. What strategies address stereochemical challenges in the cyclopenta[c]pyrazole moiety?

  • Methodological Answer :

  • Chiral Resolution : Use chiral HPLC with cellulose-based columns (e.g., Chiralpak® IC) to separate enantiomers .
  • Asymmetric Synthesis : Employ chiral auxiliaries (e.g., Evans oxazolidinones) during cyclization .
  • X-ray Analysis : Confirm absolute configuration via anomalous scattering in SHELXL-refined structures .

Q. How can contradictions in biological activity data across studies be resolved?

  • Methodological Answer :

  • Purity Verification : Reanalyze compound purity via HPLC (>98%) and elemental analysis .
  • Assay Reproducibility : Standardize protocols (e.g., ATP concentration in kinase assays) .
  • Orthogonal Models : Validate activity in cell-free (e.g., enzyme-based) and cell-based assays .

Q. What computational methods predict target interactions for this compound?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina or Schrödinger Glide to model binding to kinase domains (PDB IDs: 1ATP, 3QKK) .
  • Molecular Dynamics (MD) : Simulate ligand-protein stability in GROMACS (20 ns trajectories, AMBER force field) .
  • QSAR Modeling : Develop regression models using substituent descriptors (e.g., Hammett σ) from analog libraries .

Q. How to design structure-activity relationship (SAR) studies for derivatives?

  • Methodological Answer :

  • Substituent Variation : Modify the ethoxyphenyl (e.g., Cl, Br), furan (e.g., methylfuran), or pyrazole (e.g., CF₃) groups .
  • Activity Profiling : Test derivatives in dose-response assays (e.g., IC₅₀ for kinase inhibition) .
  • Statistical Analysis : Use PCA (Principal Component Analysis) to correlate substituent properties with activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.